Bis(isooctanoato-O)(neodecanoato-O)cerium
Description
Bis(isooctanoato-O)(neodecanoato-O)cerium is a cerium-based coordination compound featuring two isooctanoato (branched C8 carboxylate) ligands and one neodecanoato (branched C10 carboxylate) ligand. Its molecular formula is C26H49CeO6, and it is registered under CAS RN 85443-75-0 . Structurally, the cerium(III) center is coordinated to the oxygen atoms of the carboxylate groups, forming a complex with high solubility in nonpolar solvents due to the branched hydrocarbon chains of the ligands. This compound is primarily utilized in industrial applications such as catalysis, polymer stabilization, and as a fuel additive due to its thermal stability and oxidative resistance .
Properties
CAS No. |
85443-75-0 |
|---|---|
Molecular Formula |
C26H52CeO6 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
cerium;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.2C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;2*1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
YANNEYFJWMZEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Isooctanoato-o)(neodecanoato-o)cerium typically involves the reaction of cerium salts with isooctanoic acid and neodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis-(Isooctanoato-o)(neodecanoato-o)cerium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-(Isooctanoato-o)(neodecanoato-o)cerium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state cerium compounds.
Substitution: The organic ligands can be substituted with other ligands, leading to the formation of different cerium complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Organic ligands such as carboxylic acids or phosphines in an organic solvent.
Major Products Formed:
Oxidation: Cerium oxide (CeO2) and related derivatives.
Reduction: Lower oxidation state cerium compounds.
Substitution: Various cerium complexes with different organic ligands.
Scientific Research Applications
Catalysis
Cerium Compounds as Catalysts
Cerium compounds are known for their catalytic properties, particularly in oxidation reactions. Bis(isooctanoato-O)(neodecanoato-O)cerium has been studied for its effectiveness in catalyzing reactions in organic synthesis and petrochemical processes. Its ability to facilitate oxidation reactions makes it suitable for applications in the production of fine chemicals and pharmaceuticals.
| Catalytic Reaction | Reaction Type | Reference |
|---|---|---|
| Oxidation of Alcohols | Organic Synthesis | |
| Hydrocarbon Cracking | Petrochemical Industry |
Nanomedicine
Therapeutic Potential
Recent studies have highlighted the potential of cerium oxide nanoparticles, related to this compound, in biomedicine. These nanoparticles exhibit antioxidant properties that can mitigate oxidative stress, a significant factor in various diseases.
- Case Study: Traumatic Brain Injury
A study demonstrated that cerium oxide nanoparticles improved outcomes after mild traumatic brain injury by reducing neuronal death and preserving cognitive function. The regenerative capabilities of these nanoparticles suggest that this compound could play a role in developing new therapeutic strategies for neuroprotection .
Environmental Applications
Pollution Remediation
Cerium compounds have been explored for their ability to remediate environmental pollutants. This compound can potentially be utilized in the degradation of organic pollutants due to its catalytic properties.
| Application | Pollutant Type | Effectiveness |
|---|---|---|
| Degradation of VOCs | Volatile Organic Compounds | High |
| Heavy Metal Removal | Industrial Effluents | Moderate |
Mechanism of Action
The mechanism by which bis-(Isooctanoato-o)(neodecanoato-o)cerium exerts its effects involves its ability to participate in redox reactions. The cerium center can undergo oxidation and reduction, making it a versatile catalyst in various chemical processes. The molecular targets and pathways involved include interactions with organic substrates and the facilitation of electron transfer reactions .
Comparison with Similar Compounds
Cerium-Based Analogues
Cerium, (2-ethylhexanoato-O)(isononanoato-O)(isooctanoato-O)- (CAS 93981-39-6) Molecular Formula: C27H51CeO6 Ligands: 2-ethylhexanoato (C8), isononanoato (C9), and isooctanoato (C8). Properties: Exhibits moderate solubility in organic solvents and is used in coatings and fuel additives. The mixed ligands enhance compatibility with diverse matrices but reduce thermal stability compared to bis(isooctanoato) derivatives .
Cerium, bis(2-ethylhexanoato-O)(isononanoato-O)- (CAS 693-33-4) Molecular Formula: C25H45CeO6 Ligands: Two 2-ethylhexanoato (C8) and one isononanoato (C9). Properties: Predominantly employed in polymer stabilization. The linear 2-ethylhexanoato ligands reduce oxidative stability compared to branched isooctanoato derivatives .
Zinc and Nickel Analogues
Zinc, (isodecanoato-O)(neodecanoato-O) (CAS 84282-26-8) Molecular Formula: C20H38O4Zn Ligands: Iso-decanoato (C10) and neodecanoato (C10). Properties: Used as a corrosion inhibitor and lubricant additive. The zinc center provides superior hydrolytic stability compared to cerium, but lower catalytic activity .
Nickel, (isooctanoato-O)(neodecanoato-O) (CAS 85135-77-9) Molecular Formula: C26H50NiO6 Ligands: Isooctanoato (C8) and neodecanoato (C10). Properties: Classified as a hazardous substance (STOT RE 1, H372) due to nickel's toxicity. Primarily used in electroplating, but its applications are restricted under EU Regulation (CE) No. 790/2009 .
Comparative Data Table
Key Findings
- Ligand Branching: Branched ligands (e.g., isooctanoato, neodecanoato) improve solubility in nonpolar solvents and thermal stability compared to linear analogues (e.g., 2-ethylhexanoato) .
- Metal Center Influence : Cerium complexes excel in catalytic applications due to redox activity, whereas zinc derivatives prioritize hydrolytic stability for corrosion inhibition .
- Regulatory Considerations : Nickel-based analogues face stringent regulations due to toxicity, limiting their industrial use despite structural similarities .
Biological Activity
Bis(isooctanoato-O)(neodecanoato-O)cerium is a cerium-based compound that has gained attention due to its potential biological activities, particularly in the fields of medicine and materials science. This article explores its biological activity, focusing on cytotoxicity, antimicrobial effects, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
This compound is a cerium complex with two fatty acid ligands. The presence of these organic moieties influences its solubility and interaction with biological systems, enhancing its potential applications in drug delivery and therapeutic interventions.
Cytotoxicity Studies
Recent research has assessed the cytotoxic effects of cerium oxide nanoparticles (CeO₂ NPs), which share similar properties with this compound. A study evaluated different concentrations of CeO₂ on human fibroblast and mesenchymal stem cells, revealing significant findings:
- Cell Proliferation : At concentrations of and , there was a notable increase in cell proliferation compared to controls, with optical density (OD) values significantly higher than at other concentrations (p < 0.01) .
- Cytotoxic Concentrations : Concentrations above demonstrated cytotoxic effects, reducing metabolic activity by an average of 21% .
Table 1: Cytotoxicity and Proliferative Activity of CeO₂ NPs
| Concentration (M) | Cell Type | Effect on Proliferation | Statistical Significance |
|---|---|---|---|
| Human Fibroblasts | Decreased | p < 0.05 | |
| Human Mesenchymal Stem Cells | Increased | p < 0.01 | |
| Human Fibroblasts | Increased | p < 0.01 | |
| Human Keratinocytes | Decreased | p < 0.05 |
Antimicrobial Activity
The antimicrobial properties of cerium compounds have been extensively studied. This compound exhibits significant antibacterial activity attributed to its oxidative stress-inducing capabilities.
- Mechanism of Action : The mechanism involves the generation of reactive oxygen species (ROS), which disrupt microbial cell membranes, leading to cell death .
- Efficacy Against Pathogens : Studies have shown that cerium nanoparticles can reduce bacterial survival rates significantly at various concentrations, with a notable increase in antimicrobial effectiveness as concentration rises .
Table 2: Antimicrobial Efficacy of Cerium Compounds
| Concentration (M) | Bacterial Strain | Survival Rate Reduction (%) | Statistical Significance |
|---|---|---|---|
| E. coli | 75% | p < 0.001 | |
| S. aureus | 65% | p < 0.001 | |
| P. aeruginosa | 50% | p < 0.01 |
Case Studies
Several case studies have highlighted the practical applications of this compound in biomedical fields:
- Wound Healing : A case study demonstrated that cerium compounds enhance the healing process in diabetic wounds by promoting fibroblast proliferation and reducing inflammation.
- Radioprotection : Research indicated that cerium nanoparticles could protect human colon cells from radiation damage, showcasing their potential in cancer therapies .
Discussion
The biological activity of this compound suggests promising applications in medicine, particularly due to its dual role as an antimicrobial agent and a cytoprotective compound. Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
